1-(2-Methoxyphenethyl)piperazin

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

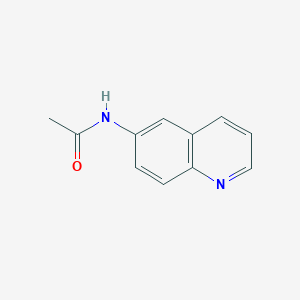

1-(2-Methoxyphenethyl)piperazine is an organic compound with the molecular formula C13H20N2O. It is a derivative of piperazine, where the piperazine ring is substituted with a 2-methoxyphenethyl group. This compound is known for its diverse applications in various fields, including medicinal chemistry and industrial processes.

Wissenschaftliche Forschungsanwendungen

1-(2-Methoxyphenethyl)piperazine has a wide range of applications in scientific research:

Wirkmechanismus

Target of Action

The primary target of 1-(2-Methoxyphenethyl)piperazine is the 5HT-1A receptor . This receptor plays a crucial role in the regulation of serotonin, a neurotransmitter that contributes to feelings of well-being and happiness. The compound also interacts with the α-blocker , which is involved in the regulation of blood pressure .

Mode of Action

1-(2-Methoxyphenethyl)piperazine interacts with its targets by lowering peripheral blood pressure without affecting the heart rate or intracranial blood pressure . It can also cross the blood-brain barrier and activate the 5HT-1A receptor, resulting in central antihypertensive activity . This unique mechanism allows the compound to prevent reflex tachycardia in patients .

Biochemical Pathways

The compound affects the biochemical pathways related to blood pressure regulation and serotonin release. By interacting with the α-blocker and the 5HT-1A receptor, it influences the peripheral and central regulation of blood pressure . The downstream effects include the reduction of blood pressure and the enhancement of feelings of well-being and happiness.

Pharmacokinetics

It’s known that the compound has a rapid onset of action and ease of controllability , suggesting efficient absorption and distribution.

Result of Action

The molecular and cellular effects of 1-(2-Methoxyphenethyl)piperazine’s action include the reduction of peripheral and intracranial blood pressure and the activation of the 5HT-1A receptor . These effects result in the compound’s antihypertensive activity and its ability to enhance feelings of well-being and happiness .

Action Environment

The action, efficacy, and stability of 1-(2-Methoxyphenethyl)piperazine can be influenced by various environmental factors While specific environmental factors were not mentioned in the search results, it’s generally known that factors such as temperature, pH, and the presence of other substances can affect a compound’s action

Biochemische Analyse

Biochemical Properties

It is known that piperazine compounds can interact with various enzymes and proteins . For instance, some piperazine derivatives have been found to inhibit acetylcholinesterase, an enzyme involved in the transmission of nervous signals . This suggests that 1-(2-Methoxyphenethyl)piperazine may also interact with this enzyme or others in a similar manner.

Cellular Effects

Some piperazine compounds have been found to induce apoptosis in cancer cells . This suggests that 1-(2-Methoxyphenethyl)piperazine may also have effects on cell function, potentially influencing cell signaling pathways, gene expression, and cellular metabolism.

Molecular Mechanism

It is known that piperazine compounds can act as reversible inhibitors of acetylcholinesterase . This suggests that 1-(2-Methoxyphenethyl)piperazine may exert its effects at the molecular level through similar mechanisms, potentially involving binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression.

Temporal Effects in Laboratory Settings

It is known that the compound can be synthesized through the addition reaction of 1-(2-methoxyphenyl)piperazine and oxetane, suggesting that it may have certain stability and degradation characteristics .

Dosage Effects in Animal Models

It is known that piperazine compounds are generally well-tolerated in animals, with single oral doses of ≥110 mg/kg causing slight adverse drug reactions and doses of ≥800 mg/kg causing neurotoxic symptoms .

Metabolic Pathways

It is known that piperazine compounds can inhibit the metabolism of succinic acid in ascarids , suggesting that 1-(2-Methoxyphenethyl)piperazine may also be involved in similar metabolic pathways.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

1-(2-Methoxyphenethyl)piperazine can be synthesized through several methods. One common route involves the reaction of 2-methoxyphenethylamine with piperazine in the presence of a suitable catalyst. The reaction typically occurs under mild conditions, such as room temperature, and may require solvents like acetonitrile or ethanol to facilitate the reaction .

Another method involves the use of o-methoxyphenol as a starting material. The hydroxyl group on o-methoxyphenol is activated using methylsulfonyl chloride, followed by a condensation reaction with piperazine. This method ensures high selectivity and purity of the target product .

Industrial Production Methods

For industrial-scale production, the synthesis of 1-(2-Methoxyphenethyl)piperazine often involves optimized reaction conditions to maximize yield and minimize by-products. The use of catalysts like Yb(OTf)3 in acetonitrile has been reported to improve the efficiency of the reaction . Additionally, purification steps such as recrystallization are employed to obtain high-purity products suitable for various applications.

Analyse Chemischer Reaktionen

Types of Reactions

1-(2-Methoxyphenethyl)piperazine undergoes several types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding N-oxides.

Reduction: Reduction reactions can convert the compound into its reduced forms, such as amines.

Substitution: The piperazine ring can undergo substitution reactions with various electrophiles, leading to the formation of different derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Substitution: Electrophiles such as alkyl halides or acyl chlorides are commonly used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution reactions can produce various alkyl or acyl derivatives .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

- 1-(2-Methoxyphenyl)piperazine

- 1-(4-Methoxyphenyl)piperazine

- 1-(2,3-Dichlorophenyl)piperazine

Uniqueness

1-(2-Methoxyphenethyl)piperazine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to other similar compounds, it may exhibit different reactivity and selectivity in chemical reactions, as well as unique interactions with biological targets .

Eigenschaften

IUPAC Name |

1-[2-(2-methoxyphenyl)ethyl]piperazine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H20N2O/c1-16-13-5-3-2-4-12(13)6-9-15-10-7-14-8-11-15/h2-5,14H,6-11H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SMYVCLYJLPIIME-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1CCN2CCNCC2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H20N2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90610879 |

Source

|

| Record name | 1-[2-(2-Methoxyphenyl)ethyl]piperazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90610879 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

220.31 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

147149-54-0 |

Source

|

| Record name | 1-[2-(2-Methoxyphenyl)ethyl]piperazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90610879 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

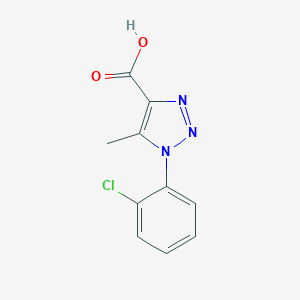

![1-[4-(dimethylamino)phenyl]-3-(4-methoxyphenyl)-4,5-bis[(4-methoxyphenyl)imino]imidazolidine-2-thione](/img/structure/B184959.png)

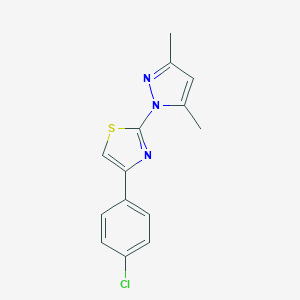

![4-Chloro-6-phenylthieno[2,3-d]pyrimidine](/img/structure/B184962.png)

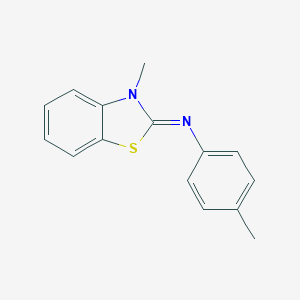

![1-(4-fluorophenyl)-3-[[(E)-(6-oxocyclohexa-2,4-dien-1-ylidene)methyl]amino]thiourea](/img/structure/B184963.png)